![molecular formula C7H7NO B12909447 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one CAS No. 82450-02-0](/img/structure/B12909447.png)
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[420]octa-1(6),4-dien-2-one is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be achieved through various synthetic routes. One common method involves the Ugi multicomponent reaction, which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired bicyclic structure . This reaction is typically carried out under mild conditions, making it an efficient and versatile approach.
Another method involves the photochemical transformation of enone-olefin systems. This approach utilizes [2+2] cycloaddition reactions to construct the bicyclic framework . The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Ugi multicomponent reaction, due to its efficiency and mild conditions, is particularly suitable for large-scale production. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial and anticancer applications, the compound is believed to inhibit key enzymes and disrupt cellular processes . Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a different ring structure and is used in drug discovery for its unique pharmacological properties.
Bicyclo[4.2.0]octa-1,5,7-triene: This compound is synthesized using rhodium-catalyzed reactions and has applications in materials science.
The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
82450-02-0 |
|---|---|
Fórmula molecular |
C7H7NO |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
3-azabicyclo[4.2.0]octa-1(6),4-dien-2-one |
InChI |
InChI=1S/C7H7NO/c9-7-6-2-1-5(6)3-4-8-7/h3-4H,1-2H2,(H,8,9) |
Clave InChI |
WXCVAKPVFPOUQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


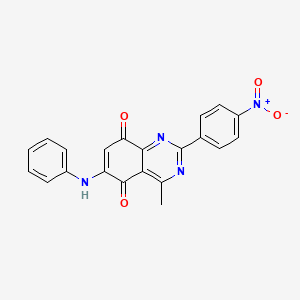

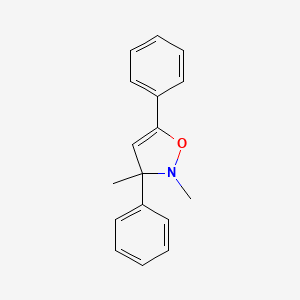
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
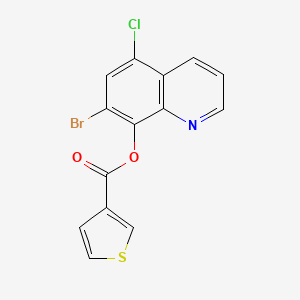
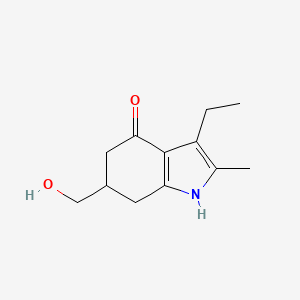
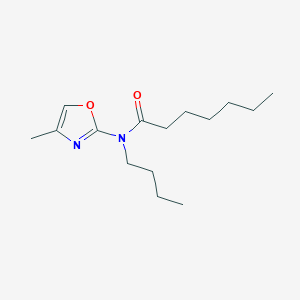
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)


![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
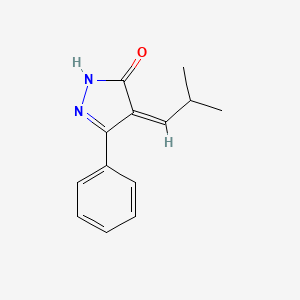
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
